Ethyl D-glucopyranoside

Übersicht

Beschreibung

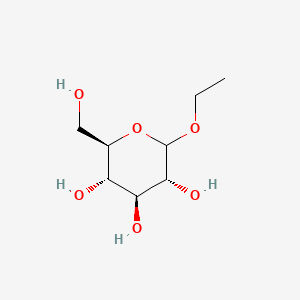

Ethyl D-glucopyranoside is a glycoside derived from glucose, where the hydroxyl group at the anomeric carbon is replaced by an ethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by its molecular formula C8H16O6 and is commonly used in research due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl D-glucopyranoside can be synthesized through the reaction of D-glucose with ethanol in the presence of an acid catalyst. This process involves the formation of a glycosidic bond between the glucose molecule and the ethyl group. The reaction typically requires mild conditions, such as room temperature and atmospheric pressure, making it an efficient and straightforward synthesis .

Industrial Production Methods: In industrial settings, the production of this compound often involves enzymatic synthesis. Enzymes such as glucosidases can catalyze the formation of glycosidic bonds, providing a more environmentally friendly and selective method compared to chemical synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in the glucose moiety can be oxidized to form corresponding acids.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Acidic or basic catalysts can facilitate substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as ethyl glucosides with different functional groups .

Wissenschaftliche Forschungsanwendungen

Ethyl D-glucopyranoside has a wide range of applications in scientific research:

Medicine: Research has explored its potential in drug delivery systems and as a component in pharmaceuticals.

Industry: this compound is used in the production of surfactants and emulsifiers due to its amphiphilic nature.

Wirkmechanismus

The mechanism of action of ethyl D-glucopyranoside involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a chemoattractant by binding to receptors on the surface of bacteria, triggering chemotactic responses. The compound’s glycosidic bond is crucial for its activity, as it determines the specificity and strength of its interactions with target molecules .

Vergleich Mit ähnlichen Verbindungen

Ethyl D-glucopyranoside can be compared with other glycosides, such as:

Mthis compound: Similar in structure but with a methyl group instead of an ethyl group.

Isopropyl D-glucopyranoside: Contains an isopropyl group, offering different solubility and reactivity properties.

Benzyl D-glucopyranoside: Features a benzyl group, which can enhance its stability and hydrophobicity.

These compounds share similar glycosidic bonds but differ in their substituent groups, leading to variations in their chemical and physical properties. This compound is unique due to its balance of hydrophilicity and hydrophobicity, making it versatile for various applications.

Biologische Aktivität

Ethyl D-glucopyranoside, also known as ethyl β-D-glucopyranoside, is a glycoside that has garnered attention for its biological activities in various fields, including agriculture and dermatology. This article summarizes the current understanding of its biological activity, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its structure, which includes an ethyl group attached to a glucopyranoside. The molecular formula is , and it belongs to the class of organic compounds known as O-glycosides. This compound is soluble in water and exhibits specific chemical reactivity due to its glycosidic bond.

1. Agricultural Applications

This compound has been identified as a chemoattractant for the bacterium Ralstonia solanacearum, which is known to cause bacterial wilt in plants. Research indicates that this compound exhibits significant activity at concentrations above 1 µmol/disc, while its stereoisomers and D-glucose show no activity. This property suggests potential applications in pest management strategies by attracting beneficial microbes or repelling harmful pathogens .

2. Dermatological Effects

In dermatology, ethyl α-D-glucopyranoside (α-EG), a related compound, has demonstrated notable effects on skin health. A study reported that α-EG enhances the proliferation of normal human dermal fibroblasts (NHDF) by 121% at a concentration of 0.48 µM. Additionally, collagen production increased significantly, with collagen I levels rising by 159.6% under similar conditions. The expression of fibroblast growth factors and collagen genes was also upregulated, indicating that α-EG may play a crucial role in skin homeostasis and repair mechanisms .

Table 1: Summary of Biological Activities

The mechanisms through which this compound exerts its biological effects are still under investigation. In the context of fibroblast proliferation, it appears to enhance the expression of genes associated with collagen synthesis and cellular growth factors, suggesting a role in signaling pathways that promote tissue repair . In agricultural settings, the attraction of Ralstonia solanacearum may involve specific receptor interactions that are yet to be fully elucidated.

Eigenschaften

IUPAC Name |

(3R,4S,5S,6R)-2-ethoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O6/c1-2-13-8-7(12)6(11)5(10)4(3-9)14-8/h4-12H,2-3H2,1H3/t4-,5-,6+,7-,8?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUFTYLVLQZQNH-KEWYIRBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601022027 | |

| Record name | Ethyl D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601022027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34625-23-5, 30285-48-4 | |

| Record name | Ethyl glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34625-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034625235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601022027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.369 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl D-glucoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of ethyl glucoside?

A1: Ethyl glucoside has the molecular formula C8H16O6 and a molecular weight of 208.21 g/mol.

Q2: Is there spectroscopic data available for ethyl glucoside?

A2: Yes, several studies utilize spectroscopic techniques to characterize ethyl glucoside. These techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to elucidate the structure and regiochemistry of ethyl glucoside and its derivatives. [, ]

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) helps determine the molecular weight and identify fragments for structural confirmation. [, ]

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is employed to identify and quantify ethyl glucoside in complex mixtures, like sake or plant extracts. [, , ]

Q3: What is the stability of ethyl glucoside under different conditions?

A3: Ethyl glucoside exhibits good thermal stability, as demonstrated by its use as a high-temperature shale inhibitor in drilling fluids up to 180 °C. [] Specific data on its stability under various pH conditions or in different solvents is limited in the provided research.

Q4: Can ethyl glucoside be synthesized catalytically?

A4: Yes, ethyl glucoside can be synthesized directly from glucose and ethanol using various catalysts:

- Heterogeneous Acid Catalysts: Silica-supported sulfonic acid catalysts have demonstrated high efficiency in converting glucose to ethyl glucoside in ethanol. []

- Heteropolyacids: These catalysts have also been explored for the direct transformation of cellulose into ethyl glucoside in ethanol media. []

- Ion Exchange Resins: Studies have investigated the use of ion exchange resins as catalysts for ethyl glucoside synthesis in heterogeneous systems. []

Q5: What are the key factors influencing ethyl glucoside yield in these reactions?

A5: Factors affecting ethyl glucoside yield include:

- Catalyst type and properties: Different catalysts exhibit varying activities and selectivities for ethyl glucoside formation. [, , ]

- Reaction temperature: Higher temperatures generally favor ethyl glucoside production but can also lead to side reactions. []

- Reaction time: Longer reaction times can improve yield up to a certain point, after which side reactions might become dominant. []

- Ratio of reactants: The molar ratio of ethanol to glucose influences the reaction equilibrium and product distribution. [, ]

Q6: Are there any applications for ethyl glucoside in biomass conversion?

A6: While ethyl glucoside itself is not a final product in biofuel production, it serves as a crucial intermediate in the conversion of biomass to valuable chemicals:

- Ethyl Levulinate (EL) Precursor: Ethyl glucoside is an intermediate in the multistep conversion of carbohydrates like glucose and cellulose into EL, a promising biofuel additive. [, , ]

- Model Compound for Biomass Studies: Researchers use glucose and ethyl glucoside as model compounds to investigate the complex reaction pathways involved in biomass conversion to platform chemicals like EL. []

Q7: How do structural modifications of ethyl glucoside affect its properties?

A8:

- Introduction of Sulfo-methyl Groups: Modifying alkyl glucosides, like ethyl glucoside, with sulfo-methyl groups has been shown to improve their inhibitive capacity and high-temperature stability for applications in drilling fluids. []

- Esterification with Fatty Acids: Reacting ethyl glucoside with fatty acids produces a class of compounds called fatty acid esters of ethyl glucoside. These esters exhibit surfactant properties, making them potentially valuable in detergent formulations. [, , ]

- Cinnamoylation: Cinnamoylated derivatives of ethyl glucoside, particularly the tetracynnamoylated derivative, have been investigated as supports for enzyme immobilization. These derivatives, after UV crosslinking, provide a stable platform for horseradish peroxidase immobilization, enhancing its stability and reusability in various applications. []

Q8: What is known about the absorption and excretion of ethyl glucoside in vivo?

A9: Studies in rats have shown that after oral administration, both α- and β-ethyl glucosides are rapidly absorbed into the bloodstream, reaching peak plasma concentrations within an hour. Excretion occurs primarily through urine, with approximately 80% of the administered dose eliminated within the first 6 h. []

Q9: Is ethyl glucoside found in humans?

A10: Yes, ethyl glucoside has been detected in the urine of humans who consume beverages containing it, such as rice wine and sake. This finding highlights its dietary origin and suggests its potential use as a marker for the consumption of these specific beverages. [, , ]

Q10: Does ethyl glucoside interact with the GABA type A receptor?

A11: Research indicates that ethyl glucoside can act as a positive allosteric modulator (PAM) of the GABA type A receptor. It enhances GABA-induced currents and shifts the GABA dose-response curve leftward. This interaction suggests its potential role in the anti-insomnia effects of certain traditional Chinese medicines, like Huanglian Wendan Decoction (HWD), which contain ethyl glucoside as a metabolite. []

Q11: What is the environmental impact of ethyl glucoside?

A11: The provided research primarily focuses on the synthesis and applications of ethyl glucoside. Information regarding its environmental impact, degradation pathways, and ecotoxicological effects is limited and requires further investigation.

Q12: Are there any alternatives to ethyl glucoside in its various applications?

A12: The suitability of alternatives depends on the specific application. For instance:

- Drilling Fluids: Other shale inhibitors like potassium chloride (KCl) or specific polymers might be used, but their performance characteristics might differ from ethyl glucoside. [, ]

- Surfactants: Numerous alternatives to fatty acid esters of ethyl glucoside exist in the surfactant market, each with its own set of properties and applications. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.